Phosphine, diphenyl[(trimethylsilyl)methyl]- is an organophosphorus compound characterized by its unique structure, which includes a phosphorus atom bonded to two phenyl groups and a trimethylsilylmethyl group. This compound falls within the broader category of phosphines, which are known for their diverse applications in organic synthesis and catalysis. The presence of the trimethylsilyl group enhances its reactivity and stability, making it a valuable reagent in various chemical reactions.
Phosphine, diphenyl[(trimethylsilyl)methyl]- can be sourced from chemical suppliers and is classified as an organophosphorus compound. It is often utilized in synthetic organic chemistry due to its ability to form phosphine oxides and participate in cross-coupling reactions. The compound is identified by its Chemical Abstracts Service Registry Number (CAS RN) 4451-96-1, which facilitates its recognition in scientific literature and databases.
The synthesis of phosphine, diphenyl[(trimethylsilyl)methyl]- typically involves the reaction of diphenylphosphine with trimethylsilyl chloride or similar silylating agents. A common method includes:
The reaction conditions typically require inert atmospheres (e.g., nitrogen or argon) to prevent moisture interference, as phosphines are sensitive to hydrolysis. The use of solvents like tetrahydrofuran (THF) is common due to their ability to solvate reactants effectively.
Phosphine, diphenyl[(trimethylsilyl)methyl]- has a distinct molecular structure where the phosphorus atom is central, bonded to two phenyl rings and one trimethylsilylmethyl group. The general formula can be represented as:
Phosphine, diphenyl[(trimethylsilyl)methyl]- participates in various chemical reactions, including:
The reactivity of this compound is influenced by the steric effects of the phenyl groups and the electron-donating nature of the trimethylsilyl group, which stabilizes intermediates during reactions.
The mechanism by which phosphine, diphenyl[(trimethylsilyl)methyl]- exerts its reactivity typically involves:
Kinetic studies often reveal that reactions involving this phosphine follow first-order kinetics concerning the electrophile concentration, indicating a direct nucleophilic attack mechanism.
Phosphine, diphenyl[(trimethylsilyl)methyl]- has several scientific applications:
This compound exemplifies the versatility and utility of organophosphorus chemistry in modern synthetic methodologies.
Diphenyl[(trimethylsilyl)methyl]phosphine (Ph₂PCH₂SiMe₃) serves as a versatile ligand scaffold in transition metal catalysis due to the synergistic interplay between its electron-donating phosphine group and the sterically demanding trimethylsilylmethyl moiety. This phosphine readily forms stable complexes with late transition metals, acting as a monodentate ligand that modifies both the steric and electronic environment around the metal center. The synthetic utility of these complexes stems from the kinetic stabilization provided by the bulky –CH₂SiMe₃ group, which prevents ligand dissociation and facilitates catalyst recovery in challenging transformations [3].
The coordination chemistry is exemplified by the formation of well-defined palladium and platinum complexes. When reacted with [PdCl₂(COD)] (COD = cyclooctadiene), Ph₂PCH₂SiMe₃ undergoes COD displacement to generate chelated complexes. This reaction demonstrates high selectivity, with stoichiometric control dictating product distribution. A 1:1 metal-to-ligand ratio yields the chelate complex exclusively, while a 2:1 ratio can produce bis(phosphine) adducts. The platinum analog [PtCl₂(Ph₂PCH₂SiMe₃)₂] displays unique stereoselectivity, adopting exclusively the cis configuration as confirmed by ³¹P NMR spectroscopy and X-ray crystallography. This stereochemical preference highlights the ligand's ability to direct geometric isomerism in square-planar complexes [3].
Table 1: Transition Metal Complexes of Diphenyl[(trimethylsilyl)methyl]phosphine
Metal Precursor | Complex Formed | Coordination Mode | Key Structural Features | Applications |
---|---|---|---|---|
[PdCl₂(COD)] | [PdCl₂(Ph₂PCH₂SiMe₃)] | Chelating | Red solid, poorly soluble | Hydrovinylation catalysis |
[PtCl₂(cod)] | cis-[PtCl₂(Ph₂PCH₂SiMe₃)₂] | Monodentate | Square-planar geometry | Stereochemical studies |
[RuCp*(Cl)₄] | [RuCp*(Cl)(Ph₂PCH₂SiMe₃)] | Monodentate | ³¹P NMR: 273 ppm | Transfer hydrogenation |
[Mo(CO)₆] | [Mo(CO)₄(Ph₂PCH₂SiMe₃)] | Monodentate | Lower ³¹P shift vs. free ligand | Model carbonyl complex |
These metal complexes demonstrate significant catalytic efficiency in cross-coupling reactions and asymmetric transformations. Palladium complexes incorporating Ph₂PCH₂SiMe₃ exhibit enhanced activity in styrene hydrovinylation compared to simpler triarylphosphine analogs. The improved performance is attributed to the ligand's moderate cone angle (estimated at 136°) and strong σ-donor capability, which stabilize the active Pd(0) species during the catalytic cycle. The silicon group does not participate directly in coordination but provides steric protection that minimizes catalyst decomposition pathways. This protective role is particularly valuable in reactions involving highly reactive intermediates, enabling the synthesis of complex organic molecules and advanced materials [3].
The synthesis of Ph₂PCH₂SiMe₃ exploits nucleophilic silylation as a key strategy for introducing the trimethylsilylmethyl group. The primary route involves the reaction of chloromethyltrimethylsilane (ClCH₂SiMe₃) with alkali metal phosphides. This method employs lithium diphenylphosphide (Ph₂PLi) as the phosphorus nucleophile, which attacks the electrophilic carbon of ClCH₂SiMe₃ in an Sₙ2 displacement. The reaction proceeds under anhydrous conditions at low temperatures (0°C to -78°C) to minimize phosphine oxidation and disilane byproduct formation [3] [6].
Alternative pathways include the hydrophosphination of trimethylsilylacetylene followed by reduction, and the phosphine-mediated reduction of (trimethylsilyl)methyl halides. The hydrophosphination route involves the anti-Markovnikov addition of diphenylphosphine to TMS-acetylene, catalyzed by radical initiators or bases, yielding the vinylphosphine intermediate Ph₂PCH=CHSiMe₃. Subsequent hydrosilylation or hydrogenation reduces the double bond to afford the target compound. Although this approach avoids highly reactive phosphide intermediates, it requires additional reduction steps that impact overall yield [3] [6].
Table 2: Silylation Methodologies for Ph₂PCH₂SiMe₃ Synthesis
Method | Reaction Scheme | Key Advantages | Yield Range | Operational Challenges |
---|---|---|---|---|
Nucleophilic Displacement | Ph₂PLi + ClCH₂SiMe₃ → Ph₂PCH₂SiMe₃ + LiCl | Direct, single step | 65-85% | Air-free techniques required |
Hydrophosphination/Reduction | Ph₂PH + HC≡CSiMe₃ → Ph₂PCH=CHSiMe₃ → [H] Ph₂PCH₂CH₂SiMe₃ | Avoids phosphide intermediates | 45-60% (two steps) | Over-reduction risks |
Phosphine-Mediated Reduction | Ph₂PH + ClCH₂SiMe₃ + Base → Ph₂PCH₂SiMe₃ | Single-pot procedure | 50-70% | Competitive quaternary salt formation |
A significant side reaction observed during nucleophilic displacement is the β-silyl elimination pathway, leading to the formation of diphenyl(vinyl)phosphine and related byproducts. This occurs when the carbanion intermediate [Ph₂P-CH₂SiMe₃]⁻ undergoes β-hydride shift followed by silane elimination. The propensity for this pathway increases with higher reaction temperatures and stronger bases. Sterically hindered phosphides like di-tert-butylphosphide show increased susceptibility to β-elimination compared to diphenylphosphide. Careful temperature control (-40°C to 0°C) and moderate base strength are crucial for minimizing this decomposition route [3] [6].
The reactivity of Ph₂PCH₂SiMe₃ diverges significantly from structurally related organophosphorus compounds due to the unique electronic interplay between phosphorus and silicon. Compared to trimethylsilyl-substituted phosphines without the methylene spacer (e.g., (Me₃Si)₃P), Ph₂PCH₂SiMe₃ exhibits enhanced nucleophilicity at phosphorus (pKₐ ≈ 22.5) while maintaining air sensitivity. This intermediate basicity allows selective deprotonation of α-carbonyl compounds without extensive enolization, making it valuable in Michael addition cascades [1] [3] [4].
The methylene spacer fundamentally changes the compound's behavior compared to silylphosphines. Diphenyl(trimethylsilyl)phosphine (Ph₂PSiMe₃) undergoes rapid hydrolysis in air due to the labile P-Si bond, whereas Ph₂PCH₂SiMe₃ demonstrates improved hydrolytic stability because the P-C-Si linkage insulates the phosphorus from moisture. However, Ph₂PCH₂SiMe₃ remains sensitive to strong oxidants, undergoing transformation to phosphine oxide under aerobic conditions over extended periods. This controlled oxidation profile enables its use as a tunable reducing agent in deoxygenation reactions [1] [4].
Table 3: Comparative Reactivity of Phosphine Precursors
Phosphine | Structure | Nucleophilicity (Tolman) | Oxidation Sensitivity | Special Reactivity |
---|---|---|---|---|
Diphenyl[(trimethylsilyl)methyl]phosphine | Ph₂PCH₂SiMe₃ | Moderate (νCO 1978 cm⁻¹) | Moderate (slow air oxidation) | α-Lithiation, chelation |
Diphenyl(trimethylsilyl)phosphine | Ph₂PSiMe₃ | High | High (rapid hydrolysis) | Si-P bond cleavage |
Tris(trimethylsilyl)phosphine | (Me₃Si)₃P | Very high | Extreme (pyrophoric) | P-center nucleophiles |
Trimethylphosphine | PMe₃ | High | High | Small cone angle ligand |
In carbonyl addition chemistry, Ph₂PCH₂SiMe₃ demonstrates dual reactivity when activated by fluorides. Treatment with CsF or TBAF generates the α-silyl phosphonium ylide Ph₂P⁺-CHSiMe₃, which participates in modified Wittig reactions with aldehydes to form vinylsilanes. This contrasts with conventional phosphonium ylides (e.g., Ph₃P=CHR) that produce alkenes. The silicon group stabilizes the adjacent carbanion through β-silicon hyperconjugation, lowering the barrier for ylide formation. This unique reactivity has been exploited in the synthesis of silylated building blocks for further functionalization [3] [4].
Recent advances in the synthesis of Ph₂PCH₂SiMe₃ emphasize atom economy and reduced solvent dependency. Traditional phosphide routes generate stoichiometric alkali metal halide waste (e.g., LiCl, NaBr), prompting investigation into catalytic methodologies. One promising approach employs secondary phosphine oxides (SPOs) as preligands in iron-catalyzed C-P bond formation. The reaction of diphenylphosphine oxide with chloromethyltrimethylsilane proceeds via a radical mechanism using FeCl₂ (5 mol%) and zinc powder as a terminal reductant. This method achieves 70-75% isolated yield with dramatically reduced metal waste compared to stoichiometric phosphide routes [3] [6].
Solvent-free mechanochemical synthesis represents another green advancement. Ball milling diphenylphosphine, chloromethyltrimethylsilane, and potassium carbonate (as base) produces Ph₂PCH₂SiMe₃ in 80% yield within 2 hours. This approach eliminates volatile organic solvents and reduces reaction times from 12-24 hours (traditional stirring) to 1-2 hours. The exothermic nature of the reaction is effectively controlled within the milling chamber, enhancing safety profile while maintaining high conversion. Additionally, the absence of solvent simplifies product isolation to basic filtration and reduces aqueous waste streams [6].
Microwave-assisted synthesis provides energy-efficient access to this phosphine. Irradiation of Ph₂PH and ClCH₂SiMe₃ with DBU base in acetonitrile at 120°C for 15 minutes achieves 85% conversion. Microwave-specific heating likely involves dielectric activation of the polar P-C bond formation transition state, accelerating the reaction by 20-fold compared to conventional heating. This method significantly reduces energy consumption (0.3 kWh/mol vs. 7.2 kWh/mol for oil-bath heating) while maintaining excellent selectivity for the desired product over bis-phosphonium byproducts [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7